molecular formula C11H11NO4 B1392763 Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate CAS No. 1221792-76-2

Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate

Katalognummer: B1392763
CAS-Nummer: 1221792-76-2
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: SXNVRFXHFVPWQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (CAS: 1221791-71-4) is a heterocyclic compound with the molecular formula C₁₀H₉NO₅ and a molecular weight of 223.18 g/mol . It features a benzoxazole core substituted with a methoxy group at position 5, a methyl group at position 2, and a methyl ester at position 5. The compound has been listed as discontinued in commercial catalogs, with a purity of ≥95% .

Eigenschaften

IUPAC Name

methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-6-12-9-5-7(14-2)4-8(10(9)16-6)11(13)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNVRFXHFVPWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=CC(=C2O1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with methyl 2-bromo-3-methoxypropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Synthesis Intermediate : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique substituents allow for the modification of properties in synthesized compounds.

Biology

  • Antimicrobial Properties : Research indicates that methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness as follows:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Enterococcus faecalis8

These results indicate its potential as a candidate for developing new antimicrobial agents.

Medicine

  • Anticancer Activity : The compound has shown promise as an anticancer agent, particularly against colorectal carcinoma cells. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as HCT116 and HT29. The half-maximal inhibitory concentration (IC50) values range from 2.2 to 4.4 µM across various cancer cell lines, indicating significant antiproliferative effects.

Industry

  • Material Development : this compound is utilized in the development of new materials with specific properties such as fluorescence or conductivity. Its unique chemical structure allows for the creation of materials with tailored functionalities.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The findings support its potential application in developing novel antimicrobial agents.

Case Study 2: Anticancer Potential

In vitro experiments assessed the anticancer potential of this compound against colorectal carcinoma cells. The results indicated significant cytotoxicity and apoptosis induction, suggesting further exploration for therapeutic applications in oncology.

Wirkmechanismus

The mechanism of action of methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Reactivity

Methyl 2-Substituted Phenyl-1,3-Benzoxazole-5-Carboxylates (3a–e)
  • Structure : These analogs (e.g., 3a–e) retain the benzoxazole core but replace the 5-methoxy and 2-methyl groups with substituted phenyl rings at position 2 and a carboxylate ester at position 5 .
  • Synthesis: Prepared via cyclization of methyl-3-amino-4-hydroxybenzoate with aryl acids under reflux .
Methyl 5-Bromo-2-(Chloromethyl)-1,3-Benzoxazole-7-Carboxylate
  • Structure: Features bromine at position 5 and a chloromethyl group at position 2 (C₁₀H₇BrClNO₃; MW: 304.52) .
  • Reactivity : Bromine acts as a leaving group, enabling nucleophilic substitution, while the chloromethyl group offers a site for further functionalization. These properties contrast with the inert methyl and methoxy groups in the target compound, which limit direct reactivity .
7-Bromo-2-Methyl-1,3-Benzoxazole-5-Carboxylic Acid
  • Structure: Substituted with bromine at position 7 and a carboxylic acid at position 5 (C₉H₆BrNO₃; MW: 256.05) .
  • Solubility : The carboxylic acid group increases polarity and aqueous solubility compared to the ester group in the target compound. This difference is critical in pharmacokinetic applications .

Physical and Spectral Properties

Methyl 5-Bromo-1,3-Benzoxazole-7-Carboxylate
  • Collision Cross-Section (CCS) : Predicted CCS values for adducts (e.g., [M+H]⁺: 145.1 Ų) suggest a compact molecular conformation, influenced by bromine’s electronegativity . Comparable data for the target compound are unavailable, but its methoxy group may reduce polarity and slightly increase CCS.
Methyl 2-Sulfanyl-1,3-Benzoxazole-7-Carboxylate
  • Structure: Contains a sulfanyl group (C₉H₇NO₃S; MW: 209.22) .
  • Reactivity : The sulfanyl group enables disulfide bond formation, expanding utility in polymer chemistry or redox-active systems—a feature absent in the target compound .

Biologische Aktivität

Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzoxazole core structure, which is characterized by a fused benzene and oxazole ring. The presence of a methoxy group at position 5 and a carboxylate group at position 7 enhances its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Enterococcus faecalis8

These results indicate that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has shown potential as an anticancer agent , particularly against colorectal carcinoma cells. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HCT116 and HT29. The half-maximal inhibitory concentration (IC50) values range from 2.2 to 4.4 µM for various cancer cell lines, indicating significant antiproliferative effects .

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

  • Antimicrobial Mechanism : It is believed to inhibit bacterial enzymes, disrupting essential metabolic processes.
  • Anticancer Mechanism : The induction of apoptosis may occur through the activation of specific signaling pathways that trigger cell death in cancer cells .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives similar to this compound exhibited varying degrees of antibacterial activity against resistant strains of bacteria .
  • Anticancer Research : Another study highlighted its selective cytotoxicity towards colorectal cancer cells compared to normal cells, suggesting a favorable therapeutic index for potential clinical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate, and how can reaction conditions be tailored to minimize impurities?

  • Methodological Answer : The compound can be synthesized via cyclization reactions under Bischler-Napieralski conditions, which involve heating precursors (e.g., substituted anilines with carboxylic acid derivatives) in the presence of dehydrating agents like POCl₃. Key parameters to optimize include temperature (80–120°C), solvent polarity (e.g., toluene or DMF), and stoichiometry of reagents. Impurities such as uncyclized intermediates or over-oxidized products can be minimized by controlling reaction time and using inert atmospheres. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic signals: the methoxy group (δ ~3.8–4.0 ppm for 1H^1H), methyl ester (δ ~3.7–3.9 ppm), and benzoxazole aromatic protons (δ ~6.5–8.0 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and compare experimental vs. calculated masses (e.g., C₁₁H₁₁NO₄ requires 221.0688). Discrepancies >2 ppm warrant re-analysis.
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (acetonitrile/water with 0.1% TFA) to resolve co-eluting impurities .

Q. What are the best practices for resolving contradictions between computational and experimental spectral data?

  • Methodological Answer : Discrepancies in spectral data (e.g., 1H^1H NMR shifts) often arise from solvation effects or conformational flexibility. Perform DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for ethanol) to simulate spectra. Compare experimental and computed results iteratively, adjusting protonation states or tautomeric forms if necessary. Cross-validate with 2D NMR (COSY, HSQC) to resolve ambiguous assignments .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX be used to determine the crystal structure of this compound?

  • Methodological Answer :

  • Data Collection : Grow single crystals via slow evaporation (e.g., from dichloromethane/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution : Use SHELXT for phase determination via intrinsic phasing. Refine with SHELXL, adjusting parameters like anisotropic displacement and hydrogen bonding. Validate using R-factor convergence (<5%) and CheckCIF/PLATON for geometric errors.
  • Visualization : Generate ORTEP diagrams (ORTEP-3) to illustrate thermal ellipsoids and intermolecular interactions .

Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound, and how can graph set analysis be applied?

  • Methodological Answer : Identify hydrogen-bond donors/acceptors (e.g., benzoxazole N, ester carbonyl O). Use Mercury or CrystalExplorer to calculate donor-acceptor distances (≤3.2 Å) and angles (≥120°). Apply Etter’s graph set notation (e.g., D(2)\text{D}(2) for dimeric motifs) to classify interactions. Correlate packing motifs (e.g., chains vs. sheets) with melting points or solubility .

Q. What methodologies are recommended for analyzing nonplanar ring conformations using puckering coordinates?

  • Methodological Answer : For the benzoxazole ring, calculate puckering parameters (Cremer-Pople formalism) using crystallographic coordinates. Define the mean plane via least-squares fitting. Compute amplitude (QQ) and phase angle (θ\theta) to quantify deviations from planarity. Compare with DFT-optimized gas-phase geometries to assess crystal-packing effects .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions (e.g., light, pH)?

  • Methodological Answer :

  • Photostability : Expose samples to UV light (λ = 254–365 nm) in quartz cells; monitor degradation via HPLC at 24/48/72 hours.
  • pH Stability : Incubate in buffered solutions (pH 1–12) at 37°C. Quench aliquots at intervals (0–48 hours), extract with ethyl acetate, and analyze by TLC/LC-MS for hydrolyzed products (e.g., free carboxylic acid).
  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for esters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.